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Preclinical Profile of Seviteronel

Aspect Experimental Models Key Findings References

Dual Mechanism of
Action

Biochemical/Cellular
Assays

Selective inhibitor of CYP17 lyase
(reduces androgen synthesis) and

androgen receptor (AR)
antagonist.

[1] [2]

In Vitro Efficacy Cell viability assays (MDA-
MB-453, ACC-422, SUM-

159, SUM-185PE TNBC
cells)

Limited single-agent cytotoxicity
(IC₅₀ >10 μM). Effectively

radiosensitized AR+ TNBC cells
(Radiation Enhancement Ratio:

1.20-1.89). No radiosensitization
in AR- models.

[2] [3]

In Vivo Efficacy AR+ TNBC xenograft
mouse model

Combination of seviteronel +
radiation led to significant
reduction in tumor volume and
delayed tumor doubling/tripling

times vs. either treatment alone.

[2] [3]

Mechanism of
Radiosensitization

γH2AX foci analysis (DNA

double-strand break
marker)

Impaired DNA damage repair;

significant delay in repair at 6, 16,
and 24 hours post-radiation.

[2] [3]
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Aspect Experimental Models Key Findings References

Unique Mechanism
vs. Enzalutamide

Chromatin
Immunoprecipitation

(ChIP)

Seviteronel + radiation increased
AR binding to DNA damage

response genes; effect not seen
with enzalutamide + radiation.

[2] [3]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these studies, here is a detailed breakdown of the key

methodologies used in the cited literature.

Cell Culture and Reagents:

Cell Lines: Preclinical studies used AR+ TNBC models (MDA-MB-453, ACC-422, SUM-159,

SUM-185PE) and AR- controls (MDA-MB-231, MCF-7) [2] [3].
Culture Conditions: Cells were maintained in standard media (e.g., DMEM or Ham's F-12)

supplemented with 5-15% FBS. For androgen stimulation experiments, cells were pre-treated
with charcoal-stripped serum for 24 hours before adding dihydrotestosterone (DHT, 10 nM) [3].

Compound Preparation: Seviteronel and enzalutamide were typically used at concentrations
ranging from 1 to 5 μM for in vitro experiments [2] [3].

Key Assays and Procedures:

Clonogenic Survival Assay: This is the gold standard for measuring radiosensitivity. After drug

pre-treatment (e.g., 1-2 hours) and irradiation with varying doses (0-6 Gy), cells were seeded at
low density, allowed to form colonies for 1-2 weeks, then fixed, stained, and counted. A

radiation enhancement ratio (RER) greater than 1 indicates radiosensitization [2] [3].
DNA Damage Repair Analysis (γH2AX Foci): After treatments, cells were fixed and stained

with an antibody against γH2AX, a marker for DNA double-strand breaks. The number of foci
per nucleus was quantified using fluorescence microscopy at various time points (e.g., 0.5, 6,

16, 24h) post-irradiation to track repair kinetics [2] [3].
In Vivo Xenograft Studies: AR+ TNBC cells (e.g., MDA-MB-453) were implanted into

immunocompromised mice. Once tumors were established, mice were treated with vehicle
control, seviteronel alone (e.g., via oral gavage), radiation alone, or the combination. Tumor

volumes were measured regularly, and the time for tumors to double or triple in size was
calculated [2] [3].
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Chromatin Immunoprecipitation (ChIP): This protocol was used to investigate AR binding to

DNA. After cross-linking proteins to DNA, chromatin was sheared and immunoprecipitated with
an AR-specific antibody. The purified DNA was then analyzed by qPCR to measure AR

enrichment at specific genomic loci, including DNA damage response genes [2] [3].

Mechanism of Action and Experimental Workflow

The following diagram synthesizes the proposed mechanism by which seviteronel acts as a radiosensitizer in

AR+ TNBC, based on the described preclinical studies, and outlines the key experimental workflow used for

validation.
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> Figure 1: Proposed mechanism of seviteronel-induced radiosensitization in AR+ TNBC. The drug's dual

action reduces androgen availability and blocks AR signaling, converging on impaired DNA damage repair.

This mechanism is validated through standard in vitro and in vivo preclinical models.

Interpretation of Preclinical Findings and Clinical
Translation

The preclinical data positions seviteronel not as a potent standalone cytotoxic agent, but as a promising

combination therapy and radiosensitizer for a molecularly defined subset of TNBC.

Overcoming Therapeutic Resistance: The ability to impair DNA damage repair is a critical strategy
for overcoming the intrinsic radioresistance observed in TNBC. Seviteronel's unique effect on AR

trafficking to DNA damage sites, differing from enzalutamide, suggests a distinct and valuable
mechanism of action [2] [3].

Bridging to Clinical Trials: These robust preclinical findings have directly informed clinical
development. An ongoing phase 1b study (NCT04947189, 4CAST) is now evaluating the safety and

efficacy of seviteronel in combination with docetaxel chemotherapy (with dexamethasone) in patients
with AR-positive metastatic TNBC [4]. This trial represents a logical translation from the successful

combination with DNA-damaging agents (radiation) in preclinical models.
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To cite this document: Smolecule. [Seviteronel preclinical studies in vitro in vivo]. Smolecule, [2026].

[Online PDF]. Available at: [https://www.smolecule.com/products/b548885#seviteronel-preclinical-

studies-in-vitro-in-vivo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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